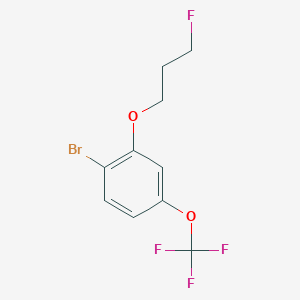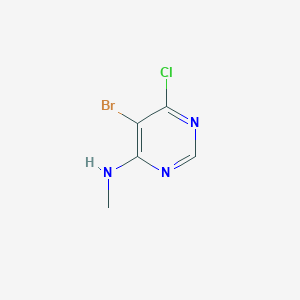![molecular formula C11H12ClFN2 B1382329 4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride CAS No. 1803607-36-4](/img/structure/B1382329.png)
4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride
概要
説明
4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a cyclopropylamino group attached to a fluorobenzonitrile core, with the hydrochloride salt form enhancing its solubility and stability.
科学的研究の応用
Synthesis and Chemical Properties
- Fluorobenzonitriles, including variants like 4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride, are synthesized through various chemical processes. For example, Zhi (2001) discussed the synthesis of Fluorobenzonitrile (4 FBN) by fluorination of 4-chlorobenzonitrile with potassium fluoride, yielding high purity products (S. Zhi, 2001).
Applications in Organic Chemistry
- Hynes et al. (1991) demonstrated that 2-fluorobenzonitriles, similar in structure to this compound, can be utilized in the synthesis of quinazolines, a class of compounds with various chemical and pharmaceutical applications (J. Hynes et al., 1991).
Pharmacological Research
- Nishio et al. (2011) studied a compound structurally related to this compound, demonstrating its potential as a dipeptidyl peptidase IV inhibitor. This highlights the potential of such compounds in drug development (Y. Nishio et al., 2011).
Chemical Reactions and Intermediates
- The work of Suzuki and Kimura (1991) on synthesizing various fluorobenzonitrile derivatives, including 3,4-difluorobenzonitrile, illustrates the chemical versatility and utility of these compounds in creating intermediates for further chemical synthesis (H. Suzuki & Y. Kimura, 1991).
Energetic and Structural Studies
- An energetic and structural study by Ribeiro da Silva et al. (2012) on various fluorobenzonitriles contributes to understanding the physical and chemical properties of these compounds, which is essential for their application in various scientific fields (M. Ribeiro da Silva et al., 2012).
Safety and Hazards
The safety information available indicates that this compound has the following hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride typically involves multiple steps:
Formation of the Fluorobenzonitrile Core: The starting material, 3-fluorobenzonitrile, is often synthesized through halogenation of benzonitrile using fluorinating agents such as Selectfluor.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via a nucleophilic substitution reaction. Cyclopropylamine reacts with an intermediate, such as a benzyl halide derivative, under basic conditions to form the desired product.
Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid, which improves the compound’s solubility and handling properties.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, optimizing the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Building Block: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology:
Biological Probes: The compound is used in the development of biological probes for studying enzyme activities and receptor interactions.
Medicine:
Pharmaceuticals: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry:
Material Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can form hydrogen bonds and hydrophobic interactions with active sites, while the fluorobenzonitrile core provides stability and specificity. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
類似化合物との比較
- **4-[(Methylamino)methyl]-3-fluorobenzonitrile
- **4-[(Ethylamino)methyl]-3-fluorobenzonitrile
- **4-[(Cyclopropylamino)methyl]-2-fluorobenzonitrile
Comparison:
Uniqueness: The presence of the cyclopropylamino group in 4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride imparts unique steric and electronic properties, enhancing its binding affinity and selectivity for certain biological targets compared to its methyl or ethyl analogs.
Reactivity: The fluorine position on the benzene ring can significantly influence the compound’s reactivity and interaction with nucleophiles, making the 3-fluoro derivative distinct from the 2-fluoro variant.
特性
IUPAC Name |
4-[(cyclopropylamino)methyl]-3-fluorobenzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2.ClH/c12-11-5-8(6-13)1-2-9(11)7-14-10-3-4-10;/h1-2,5,10,14H,3-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHKOFINYYQUSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=C(C=C2)C#N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




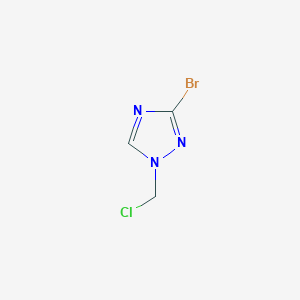
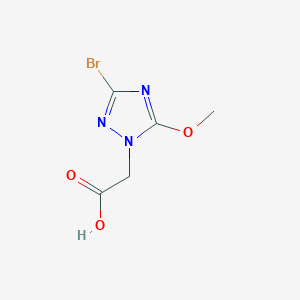
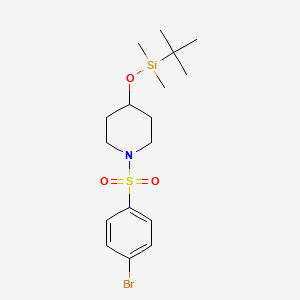
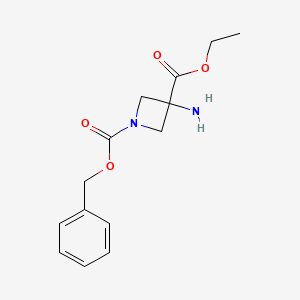

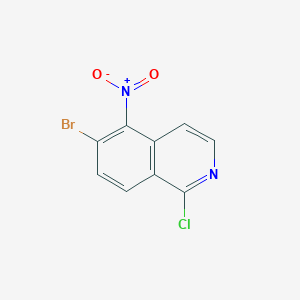


![8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1382264.png)

